molecular formula C16H17NO2 B5831657 3-ethoxy-N-(3-methylphenyl)benzamide

3-ethoxy-N-(3-methylphenyl)benzamide

Cat. No. B5831657
M. Wt: 255.31 g/mol
InChI Key: LJTXJAGDRAEORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(3-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(3-methylphenyl)benzamide is not yet fully understood. However, it is believed to act through the modulation of various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. It may also act by inhibiting the activity of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
3-ethoxy-N-(3-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in animal models of inflammation. It has also been shown to increase the levels of neurotransmitters such as GABA and dopamine in the brain. Additionally, it has been found to have a protective effect on neurons in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethoxy-N-(3-methylphenyl)benzamide in lab experiments is its wide range of potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant activities, making it a useful tool for studying these conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 3-ethoxy-N-(3-methylphenyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an analgesic in the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.

Synthesis Methods

The synthesis of 3-ethoxy-N-(3-methylphenyl)benzamide involves the reaction between 3-methylbenzoic acid and ethylamine in the presence of a catalyst such as phosphorus oxychloride. The reaction yields a white crystalline powder that is further purified by recrystallization using solvents such as ethanol or methanol.

Scientific Research Applications

3-ethoxy-N-(3-methylphenyl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in various animal models. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-ethoxy-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-19-15-9-5-7-13(11-15)16(18)17-14-8-4-6-12(2)10-14/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTXJAGDRAEORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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